N-(4-phenoxyphenyl)hexanamide
Description
N-(4-Phenoxyphenyl)hexanamide is a synthetic amide derivative characterized by a hexanamide chain (CH3(CH2)4CONH-) attached to a 4-phenoxyphenyl moiety. The phenoxy group confers increased lipophilicity compared to simpler aryl substituents (e.g., fluorophenyl or sulfamoylphenyl), which may influence solubility, membrane permeability, and protein-binding interactions .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)hexanamide |
InChI |
InChI=1S/C18H21NO2/c1-2-3-5-10-18(20)19-15-11-13-17(14-12-15)21-16-8-6-4-7-9-16/h4,6-9,11-14H,2-3,5,10H2,1H3,(H,19,20) |
InChI Key |
IDALXKZGTSGAFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The table below summarizes key structural analogs of N-(4-phenoxyphenyl)hexanamide, highlighting differences in substituents, molecular formulas, and weights:
Key Observations:
- Lipophilicity: The phenoxy group in the target compound likely increases logP compared to fluorophenyl (electron-withdrawing F) or sulfamoylphenyl (polar SO2NH2) derivatives .
- Steric Effects: Bulkier substituents (e.g., propargyloxy in ) may hinder binding to enzymatic active sites compared to phenoxy.
- Chain Length : Hexanamide (C6) balances lipophilicity and solubility; longer chains (e.g., hexadecanamide in ) reduce aqueous solubility.
Cytochrome P450 (CYP) Inhibition
- N-Methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (): Acts as a selective CYP epoxidation inhibitor (IC50 = 13 µM). The propargyloxy group enables mechanism-based irreversible inhibition via acetylenic bond metabolism .
- However, its lipophilicity could enhance membrane penetration for CYP interaction.
Cytotoxic Activity
- (E)-N-(2-(3-(4-Methoxyphenyl)prop-1-en-1-yl)phenyl)hexanamide (): Exhibits cytotoxic activity, likely due to the methoxyphenyl-propenyl moiety stabilizing π-π interactions with cellular targets .
- Implications for Target Compound: The 4-phenoxyphenyl group may similarly engage in hydrophobic or aromatic interactions, though its electron-rich nature could alter binding specificity.
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